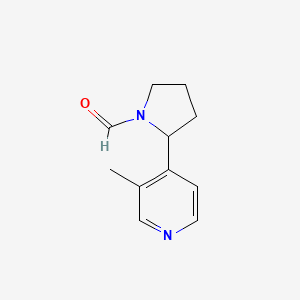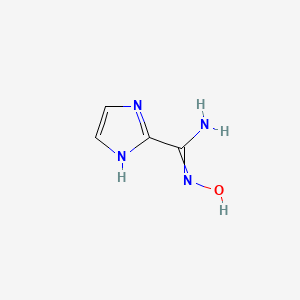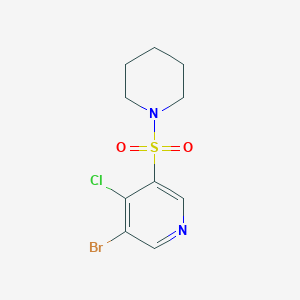
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is an organic compound that features a pyrrolidine ring attached to a pyridine ring with a methyl group at the 3-position and an aldehyde group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-4-pyridinecarboxaldehyde with a suitable amine can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the pyrrolidine ring and its subsequent functionalization .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions
Major Products Formed
Oxidation: 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carboxylic acid.
Reduction: 2-(3-Methylpyridin-4-yl)pyrrolidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of fine chemicals and intermediates
Mecanismo De Acción
The mechanism of action of 2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carbaldehyde: Similar structure but lacks the pyridine ring.
3-Methylpyridine-4-carbaldehyde: Similar structure but lacks the pyrrolidine ring.
Pyrrolidine-1-carboxylic acid: Similar structure but has a carboxylic acid group instead of an aldehyde
Uniqueness
2-(3-Methylpyridin-4-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(3-methylpyridin-4-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c1-9-7-12-5-4-10(9)11-3-2-6-13(11)8-14/h4-5,7-8,11H,2-3,6H2,1H3 |
Clave InChI |
JFDMSHLHJZFWRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2S)-4-[(S)-methylsulfinyl]-2-[phenylmethoxycarbonyl(prop-2-ynyl)amino]butanoate](/img/structure/B11819973.png)
![[[Amino-(4-chlorophenyl)methylidene]amino] prop-2-enoate](/img/structure/B11819979.png)
![N-[(Z)-(4-tert-butylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B11819980.png)
![3-(2-aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11819985.png)
![tert-butyl 4-[(2R,3S)-3-aminooxolan-2-yl]piperidine-1-carboxylate](/img/structure/B11819986.png)
![2-[1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentyl]acetic acid](/img/structure/B11819987.png)



![tert-butyl (3S,4S,5S)-4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate](/img/structure/B11820031.png)
![(2S)-2-amino-3-(1H-imidazol-5-yl)-4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]pentanedioic acid](/img/structure/B11820032.png)



